molecular formula C4H2N2O4 B1665706 Alloxan CAS No. 50-71-5

Alloxan

Cat. No.: B1665706
CAS No.: 50-71-5
M. Wt: 142.07 g/mol
InChI Key: HIMXGTXNXJYFGB-UHFFFAOYSA-N
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Description

Alloxan, also known as 5,5-dihydroxybarbituric acid, is an organic compound with the chemical formula C₄H₂N₂O₄. It is classified as a derivative of pyrimidine and is one of the earliest known organic compounds. This compound was first synthesized in 1838 by Justus von Liebig and Friedrich Wöhler . It is a pale yellow solid that is soluble in water and has a melting point of 254°C (decomposition) .

Mechanism of Action

Target of Action

Alloxan is a toxic glucose analogue that preferentially accumulates in pancreatic beta cells via the GLUT2 glucose transporter . The primary targets of this compound are the pancreatic beta cells and the glucose sensor glucokinase within these cells .

Mode of Action

In the presence of intracellular thiols, especially glutathione, this compound generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . As a thiol reagent, this compound also selectively inhibits glucose-induced insulin secretion through its ability to inhibit the beta cell glucose sensor glucokinase .

Biochemical Pathways

The biochemical pathway affected by this compound involves the generation of reactive oxygen species (ROS) in a cyclic redox reaction with dialuric acid, its reduction product . Autoxidation of dialuric acid generates superoxide radicals, hydrogen peroxide, and, in a final iron-catalysed reaction step, hydroxyl radicals .

Pharmacokinetics

It is known that this compound preferentially accumulates in pancreatic beta cells via the glut2 glucose transporter . This suggests that the compound may have a high degree of tissue specificity, which could impact its bioavailability.

Result of Action

The hydroxyl radicals generated by this compound are ultimately responsible for the death of the beta cells, which have a particularly low antioxidative defence capacity . This leads to a state of insulin-dependent 'this compound diabetes’ . The selective inhibition of glucose-induced insulin secretion by this compound also contributes to this state .

Action Environment

The action of this compound is influenced by the presence of intracellular thiols, especially glutathione . These compounds participate in the redox reaction that leads to the generation of reactive oxygen species. Therefore, the intracellular environment and the availability of these thiols can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Alloxan preferentially accumulates in pancreatic beta cells via the GLUT2 glucose transporter . In the presence of intracellular thiols, especially glutathione, this compound generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid .

Cellular Effects

This compound is selectively toxic to insulin-producing pancreatic beta cells . This selective toxicity is due to its preferential accumulation in beta cells through uptake via the GLUT2 glucose transporter . This compound, in the presence of intracellular thiols, generates reactive oxygen species (ROS) in a cyclic reaction with its reduction product, dialuric acid .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . These ROS are ultimately responsible for the death of the beta cells, which have a particularly low antioxidative defense capacity .

Dosage Effects in Animal Models

This compound is used to induce diabetes in experimental animals . The dose of this compound required for inducing diabetes depends on the animal species, route of administration, and nutritional status .

Metabolic Pathways

This compound is involved in a cyclic redox reaction with its reduction product, dialuric acid . This reaction generates reactive oxygen species (ROS), which are ultimately responsible for the death of the beta cells .

Transport and Distribution

This compound preferentially accumulates in pancreatic beta cells via the GLUT2 glucose transporter . This selective accumulation allows this compound to exert its toxic effects on these cells .

Preparation Methods

Alloxan can be synthesized through various methods. One common laboratory method involves the oxidation of barbituric acid using chromium trioxide in glacial acetic acid . The reaction is carried out at a controlled temperature of 50°C to ensure the formation of this compound monohydrate. The product is then crystallized and purified through filtration and washing with cold glacial acetic acid and ether .

Chemical Reactions Analysis

Alloxan undergoes various chemical reactions, including oxidation, reduction, and complex formation with metal ions.

Common reagents used in these reactions include chromium trioxide for oxidation and various metal salts for complex formation. The major products formed include dialuric acid and metal-alloxan complexes .

Scientific Research Applications

Alloxan has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

Alloxan is often compared with streptozotocin, another diabetogenic compound used in research. Both compounds are toxic glucose analogues that selectively target pancreatic beta cells . their mechanisms of action differ:

Other similar compounds include ninhydrin, which is used in organic synthesis and biological applications . This compound’s unique ability to induce diabetes through oxidative stress sets it apart from these compounds.

Properties

IUPAC Name

1,3-diazinane-2,4,5,6-tetrone
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InChI

InChI=1S/C4H2N2O4/c7-1-2(8)5-4(10)6-3(1)9/h(H2,5,6,8,9,10)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HIMXGTXNXJYFGB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)NC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2N2O4
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DSSTOX Substance ID

DTXSID5044946
Record name Alloxan
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Molecular Weight

142.07 g/mol
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Physical Description

Solid; [Merck Index] Tetrahydrate: White solid; [Reidel-de Haen MSDS], Solid
Record name Alloxan
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Record name Alloxan
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Boiling Point

Sublimes
Record name ALLOXAN
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Solubility

Sol in benzene, Soluble in acetone, alcohol, methanol, glacial acetic acid; slightly soluble in chloroform, petroleum ether, toluene, ethyl acetate and acetic anhydride. Insoluble in ether., Freely soluble in water.
Record name ALLOXAN
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Density

1.07
Record name ALLOXAN
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Mechanism of Action

Alloxan and streptozotocin are widely used to induce experimental diabetes in animals. The mechanism of their action in B cells of the pancreas has been intensively investigated and now is quite well understood. The cytotoxic action of both these diabetogenic agents is mediated by reactive oxygen species, however, the source of their generation is different in the case of alloxan and streptozotocin. Alloxan and the product of its reduction, dialuric acid, establish a redox cycle with the formation of superoxide radicals. These radicals undergo dismutation to hydrogen peroxide. Thereafter highly reactive hydroxyl radicals are formed by the Fenton reaction. The action of reactive oxygen species with a simultaneous massive increase in cytosolic calcium concentration causes rapid destruction of B cells. Streptozotocin enters the B cell via a glucose transporter (GLUT2) and causes alkylation of DNA. DNA damage induces activation of poly ADP-ribosylation, a process that is more important for the diabetogenicity of streptozotocin than DNA damage itself. Poly ADP-ribosylation leads to depletion of cellular NAD+ and ATP. Enhanced ATP dephosphorylation after streptozotocin treatment supplies a substrate for xanthine oxidase resulting in the formation of superoxide radicals. Consequently, hydrogen peroxide and hydroxyl radicals are also generated. Furthermore, streptozotocin liberates toxic amounts of nitric oxide that inhibits aconitase activity and participates in DNA damage. As a result of the streptozotocin action, B cells undergo the destruction by necrosis., Type 1 diabetes results from irreversible damage of insulin-producing beta-cells. In laboratory animals, diabetes can be induced with alloxan (ALX), a 2,4,5,6-tetraoxopyrimidine. ALX is a potent generator of reactive oxygen species (ROS), which can mediate beta-cell toxicity. However, the initial lesions on essential beta-cell structures are not known. In this study, we report that the glucose transporter 2 (GLUT2) and glucokinase (GK) are target molecules for ALX. Ex vivo, a gradual decrement of both GLUT2 and GK mRNA expression was found in islets isolated from ALX-treated C57BL/6 mice. This reduction was more pronounced for GLUT2 than for GK. The mRNA expression of beta-actin was also slightly affected with time after ALX exposure, the proinsulin mRNA, however, remained unaffected as well as the pancreatic total insulin content. Pretreatment with D-glucose (D-G) protected the mRNA expression of GLUT2 and GK against ALX toxicity and prevented diabetes. Yet, in these euglycemic mice, an impaired oral glucose tolerance persisted. Pretreatment with 5-thio-D-glucose (5-T-G) failed to prevent ALX diabetes, administration of zinc sulfate (Zn(2+))-enriched drinking water, however, reduced ALX-induced hyperglycemia. In conclusion, ALX exerted differential toxicity on beta-cell structures similar to in vitro results reported from this laboratory. Furthermore, the present results differ from those reported for the diabetogen streptozotocin (STZ). Injections of multiple low doses (MLD) of STZ reduced GLUT2 expression only, but failed to affect expression of GK and proinsulin as well as beta-actin as internal control. MLD-STZ diabetes was prevented by pretreatment with both D-G and 5-T-G and administration of Zn(2+)-enriched drinking water. Apparently, ALX and MLD-STZ exert diabetogenicity by different pathways requiring different interventional schedules for prevention., ...Insulin-producing cells of human pancreatic islets are more resistant to alloxan-, streptozotocin-, nitroprusside-, or cytokine-induced injury than those of mouse and rat islets. ... Human pancreatic islets were obtained from heart-beating organ donors. The expression of the stress proteins heat shock protein 70 (hsp70) and heme oxygenase and the anti-apoptosis gene bcl-2 was determined in isolated rat, mouse, and human islets, either cultured in vitro or transplanted under the kidney capsule of nude mice, using immunoblot analysis. Rat and human islet sensitive hydrogen peroxide was assess by glucose oxidation measurements. Isolated islets were also analyzed for their catalase and superoxide dismutase activities, and the islet cell levels of reduced glutathione were determined in response to hydrogen peroxide and nitroprusside. Programmed cell death in human and rat islets in response to streptozotocin was evaluated using TUNEL staining. RESULTS: Cultured human islets expressed higher contents of hsp70 than mouse and rat islets at basal conditions. Also after 4 weeks under the kidney capsule of normoglycemic mice, the hsp70 levels were higher in human islets than in rat islets. The expression of another stress protein, heme oxygenase (HO), was strongly increased in cultured rat islets, but was not affected in human islets. Expression of the bcl-2 gene could not be detected in human islets. In spite of this, 0.5 mM streptozotocin induced apotosis in rat but not in human islet cells. Hydrogen peroxide (0.1 and 0.4 mM) decreased glucose oxidation rates in rat but not in human islets. The levels of reduced glutathione were moderately decreased in human and rat islet cells and sharply decreased in mouse islet cells in response to hydrogen peroxide. Moreover, the activities of catalase and superoxide dismutase (SOD) were markedly lower in mouse islets than in human islets. The activity of catalase was lower in rat islets than in human islets. CONCLUSION: Human islets differ clearly from mouse and rat islets in their increased expression of hsp70, catalase, and SOD, which may explain the increased resistance of human islets to beta cell toxins., Alloxan is known to induce diabetes in experimental animals through destruction of insulin-producing 3-cells of pancreas. The mechanism of DNA damage induced by alloxan was investigated using 32P-labeled human DNA fragments. Cu(II)-dependent DNA damage increased with the concentration of alloxan and NADH. Alloxan induced DNA cleavage frequently at thymine and cytosine residues in the presence of NADH and Cu(II). Catalase and bathocuproine, a Cu(I)-specific chelator, almost completely inhibited DNA damage, suggesting the involvement of H2O2 and Cu(I). Alloxan induced Cu(II)-dependent production of 8-oxodG in calf thymus DNA in the presence of NADH. UV-visible and electron spin resonance (ESR) spectroscopic studies showed that superoxide anion radical and alloxan radical were generated by the reduction of alloxan by NADH, and also by the autoxidation of dialuric acid, the reduced form of alloxan. These results suggest that the copper-oxygen complex derived from the reaction of H2O2 with Cu(I) participates in Cu(II)-dependent DNA damage by alloxan plus NADH and dialuric acid. The mechanism of DNA damage is discussed in relation to diabetogenic action of alloxan., For more Mechanism of Action (Complete) data for ALLOXAN (12 total), please visit the HSDB record page.
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Color/Form

Orthorhombic crystals from anhydrous acetone or glacial acetic acid or by sublimation in vacuo. Turns pink at 230 °C ... Hot aqueous solutions are yellow and become colorless on cooling

CAS No.

50-71-5
Record name Alloxan
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Record name ALLOXAN
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Melting Point

256 °C (decomposes), 256 °C
Record name ALLOXAN
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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